4-Chloro-2-fluoro-6-nitrophenol
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Overview
Description
4-Chloro-2-fluoro-6-nitrophenol is an aromatic compound with the molecular formula C6H3ClFNO3 It is characterized by the presence of chloro, fluoro, and nitro substituents on a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-fluoro-6-nitrophenol typically involves multi-step processes. One common method includes the nitration of 4-chloro-2-fluorophenol using nitric acid in the presence of sulfuric acid as a catalyst. The reaction conditions often require controlled temperatures to ensure selective nitration at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of activated carbon to absorb organic impurities during the reaction process is also a common practice to enhance the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-fluoro-6-nitrophenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro and fluoro substituents can be replaced by nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation: The phenol group can be oxidized to a quinone derivative under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Strong nucleophiles like sodium methoxide in methanol.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products:
Reduction: 4-Chloro-2-fluoro-6-aminophenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Oxidation: Quinone derivatives.
Scientific Research Applications
4-Chloro-2-fluoro-6-nitrophenol has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting specific pathways in disease treatment.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-fluoro-6-nitrophenol involves its interaction with various molecular targets. For instance, in microbial degradation, enzymes such as 4C2NP reductase and 4C2AP dehalogenase play crucial roles in breaking down the compound . The nitro group undergoes reduction, followed by dehalogenation, leading to the formation of less toxic metabolites.
Comparison with Similar Compounds
- 4-Chloro-2-nitrophenol
- 2-Fluoro-4-nitrophenol
- 2-Chloro-4-nitrophenol
Comparison: 4-Chloro-2-fluoro-6-nitrophenol is unique due to the presence of both chloro and fluoro substituents, which influence its reactivity and interaction with other chemicals. Compared to 4-Chloro-2-nitrophenol, the addition of a fluoro group increases its electron-withdrawing capacity, making it more reactive in nucleophilic substitution reactions . The presence of both chloro and fluoro groups also affects its solubility and stability, making it distinct from other similar compounds.
Properties
CAS No. |
58348-99-5 |
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Molecular Formula |
C6H3ClFNO3 |
Molecular Weight |
191.54 g/mol |
IUPAC Name |
4-chloro-2-fluoro-6-nitrophenol |
InChI |
InChI=1S/C6H3ClFNO3/c7-3-1-4(8)6(10)5(2-3)9(11)12/h1-2,10H |
InChI Key |
BTEQJDAZDBLPHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)F)Cl |
Origin of Product |
United States |
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